molecular formula C14H18N4S B2808568 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline CAS No. 866019-90-1

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline

Katalognummer: B2808568
CAS-Nummer: 866019-90-1
Molekulargewicht: 274.39
InChI-Schlüssel: GAXUAFBVELCHBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is a quinazoline derivative characterized by a methylpiperazino group at the 4-position and a methylsulfanyl (SCH₃) substituent at the 2-position. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its versatility in interacting with biological targets, including enzymes and receptors .

Eigenschaften

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-17-7-9-18(10-8-17)13-11-5-3-4-6-12(11)15-14(16-13)19-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUAFBVELCHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

    Attachment of the 4-Methylpiperazino Group: The final step involves the nucleophilic substitution of the quinazoline derivative with 4-methylpiperazine under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to tetrahydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: 4-methylpiperazine, ethanol or acetonitrile as solvent, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound acts as a potent inhibitor of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling. Specifically, it has shown effectiveness against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
  • Case Studies :
    • A study demonstrated that derivatives with a similar structure exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong antiproliferative activity .
    • Another investigation highlighted its potential use as a combination therapy with existing chemotherapeutics to enhance efficacy and reduce resistance .

Antimicrobial Properties

The quinazoline scaffold has also been explored for its antimicrobial activity. Compounds similar to 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline have been synthesized and tested against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
  • Case Studies :
    • Recent studies reported that certain quinazoline derivatives displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin in some cases .
    • A novel series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities, showing promising results against resistant bacterial strains .

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives can possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation .
  • Case Studies :
    • A study demonstrated that specific derivatives exhibited significant anti-inflammatory activity in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .

Antidiabetic Potential

Emerging evidence suggests that quinazoline derivatives may also play a role in managing diabetes through enzyme inhibition.

  • Mechanism of Action : The compounds have shown inhibitory effects on alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism .
  • Case Studies :
    • Molecular docking studies revealed that certain derivatives displayed high binding affinity to these enzymes, indicating their potential as therapeutic agents for diabetes management .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of quinazoline derivatives.

  • Mechanism of Action : These compounds may exert protective effects on neuronal cells by modulating signaling pathways associated with neurodegeneration .
  • Case Studies :
    • Investigations into the neuroprotective effects of related quinazoline compounds have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pharmacological Profile

  • Methylpiperazino vs. Morpholino: Methylpiperazino (as in the target compound) introduces a basic tertiary amine, which may enhance solubility and receptor binding compared to morpholino (a saturated oxygen-containing ring). Morpholino derivatives, however, are often more metabolically stable due to reduced susceptibility to oxidative metabolism .
  • Methylsulfanyl vs. In contrast, propynylsulfanyl (in the chlorobenzyl analog) offers a reactive alkyne handle for bioconjugation or further synthetic modifications .
  • Chlorophenoxy vs. Methylpiperazino: The 4-chlorophenoxy substituent (as in ) increases lipophilicity, which could enhance blood-brain barrier penetration, whereas methylpiperazino prioritizes solubility and hydrogen-bonding interactions.

Biologische Aktivität

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is C12H16N4SC_{12}H_{16}N_4S, with a molecular weight of approximately 252.35 g/mol. The structure features a quinazoline core substituted with a methylsulfanyl group and a 4-methylpiperazino moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine ring can enhance solubility and bioavailability, while the methylsulfanyl group may influence the compound's reactivity and binding affinity.

Key Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown efficacy as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). This inhibition can disrupt signaling pathways that lead to cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that derivatives of quinazoline can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • G-Quadruplex Stabilization : Some studies suggest that quinazoline derivatives can stabilize G-quadruplex structures in nucleic acids, which may downregulate oncogenes such as c-myc, contributing to anticancer effects .

Biological Activity Data

A summary of biological activities associated with 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is presented in the table below:

Activity Description Reference
Anticancer ActivityInhibits cancer cell growth by targeting EGFR and inducing apoptosis
Kinase InhibitionActs as an inhibitor for specific kinases involved in tumor progression
G-Quadruplex InteractionStabilizes G-quadruplexes leading to downregulation of oncogenes
Enzyme ModulationPotential modulation of enzyme activity affecting metabolic pathways

Case Studies

  • Antitumor Efficacy : A study investigated the anticancer properties of quinazoline derivatives similar to 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline. The results indicated significant inhibition of cell proliferation in various cancer cell lines, attributed to EGFR inhibition and apoptosis induction .
  • Mechanistic Insights : Research on related compounds showed that they could disrupt nucleolin/G-quadruplex complexes, leading to decreased ribosomal RNA synthesis and activation of p53 pathways, further supporting their potential as anticancer agents .
  • Pharmacological Profile : The pharmacokinetics and toxicity profile were evaluated in preclinical models, revealing manageable side effects typical for kinase inhibitors, including skin rash and gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of chloroquinazoline intermediates followed by nucleophilic substitution with 4-methylpiperazine and methylsulfanyl groups. Key steps include:

  • Temperature control : Maintaining 60–80°C during substitution to minimize side reactions .
  • Catalysts : Use of palladium or copper catalysts for coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity .
    • Optimization : Employ thin-layer chromatography (TLC) or HPLC to monitor intermediate purity. Reaction yields can be improved by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate the quinazoline core, piperazine substituents, and methylsulfanyl group connectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C14H19N5S2) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design in biological assays?

  • Solubility : While direct data is unavailable for this compound, analogs with methylpiperazine and quinazoline moieties typically show limited aqueous solubility.
  • Experimental Design :

  • Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring concentrations ≤1% to avoid cellular toxicity .
  • For in vitro studies, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline?

  • Methodology : Use a 2k factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMSO vs. acetonitrile), catalyst loading (0.5% vs. 1.0% Pd).
  • Response Variables : Yield, purity, reaction time.
    • Analysis : Apply ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase impurity formation .
    • Validation : Confirm optimal conditions via central composite design (CCD) for non-linear relationships .

Q. How should researchers address contradictions in reported biological activity data across studies involving quinazoline derivatives?

  • Root Causes : Variability may arise from:

  • Structural analogs : Minor substituent changes (e.g., methylsulfanyl vs. chlorophenyl) alter target affinity .
  • Assay conditions : Differences in cell lines, incubation times, or solvent concentrations .
    • Resolution :
  • Perform head-to-head comparisons of analogs under standardized conditions.
  • Use molecular docking to predict binding modes to targets (e.g., kinase enzymes) and validate via mutagenesis .

Q. What computational methods are recommended to predict the interaction of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline with biological receptors?

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability over time (e.g., with EGFR or PARP-1) .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) : Study electron transfer mechanisms in enzyme inhibition .
  • Docking Software : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Validation : Cross-reference computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.